Cas no 68083-48-7 (butan-2-one O-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime)

butan-2-one O-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime structure
68083-48-7 structure
Product Name:butan-2-one O-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime
CAS No:68083-48-7
MF:C20H36N4O4
MW:396.524245262146
CID:968701
PubChem ID:107095
Update Time:2025-04-19

butan-2-one O-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime Chemical and Physical Properties

Names and Identifiers

    • butan-2-one O-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime
    • [(E)-butan-2-ylideneamino] N-[3-[[[(E)-butan-2-ylideneamino]oxycarbonylamino]methyl]-3,5,5-trimethylcyclohexyl]carbamate
    • (1-methylpropylideneamino) N-[3,3,5-trimethyl-5-[[(1-methylpropylideneamino)oxycarbonylamino]methyl]cyclohexyl]carbamate
    • {[(2E)-butan-2-ylideneamino]oxy}[(3-{[({[(2E)-butan-2-ylideneamino]oxy}carbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)amino]methanone
    • 2-Butanone, O-((((1,3,3-trimethyl-5-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxime
    • Isophorone diisocyanate, butanone oxime adduct
    • 2-butanone, o-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl
    • 2-butanone,
    • 2-Butanone,O-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy] carbonyl]amino]cyclohexyl]methyl]amino] carbonyl]oxime
    • NS00063507
    • 68083-48-7
    • DTXSID10887142
    • 2-Butanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime
    • Isophorone diisocyanate,butanone oxime adduct
    • KYPAKYGHFWEDLY-UHFFFAOYSA-N
    • Inchi: 1S/C20H36N4O4/c1-8-14(3)23-27-17(25)21-13-20(7)11-16(10-19(5,6)12-20)22-18(26)28-24-15(4)9-2/h16H,8-13H2,1-7H3,(H,21,25)(H,22,26)
    • InChI Key: KYPAKYGHFWEDLY-UHFFFAOYSA-N
    • SMILES: O(C(NC1CC(C)(C)CC(C)(CNC(=O)ON=C(C)CC)C1)=O)N=C(C)CC

Computed Properties

  • Exact Mass: 396.27388
  • Monoisotopic Mass: 396.27365564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 3.7
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 101.38
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd